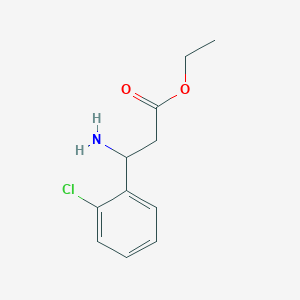

![molecular formula C16H12Cl2N2S B2818435 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-31-4](/img/structure/B2818435.png)

4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . These types of compounds are often synthesized for their bioactive properties and are used in plant disease management .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives often involves the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from α-amino acids and cyclic anhydrides .Molecular Structure Analysis

The molecular structure of these compounds often includes a 3,4-dihydroisoquinolin-1(2H)-one scaffold . The structure-activity relationship (SAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from α-amino acids and cyclic anhydrides .Scientific Research Applications

Synthesis and Characterization

- Chemical Synthesis and Physicochemical Characterization : A series of derivatives related to the compound were synthesized and characterized using NMR, IR spectroscopy, and mass spectrometry. A single crystal X-ray study was reported for one derivative to determine its conformational features (Zablotskaya et al., 2013).

Biological Activities

- Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities : These derivatives demonstrated significant activities in cytotoxicity in vitro screening, showing selective cytotoxic effects and NO-induction ability against tumor cell lines. Additionally, some compounds displayed antimicrobial action and high anti-inflammatory activity in vivo (Zablotskaya et al., 2013).

- Antibacterial Agents : Novel derivatives containing the chemical backbone were synthesized and showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning them as potent antibacterial agents (Bhoi et al., 2015).

- Neurodegenerative Diseases and Depression : A study focused on the synthesis of derivatives aiming to create effective multi-target-directed ligands for patients with neurodegenerative diseases complicated by depression. These compounds exhibited inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), with some showing excellent activity in in vitro enzyme activity assays and the classical antidepressant forced swim test (FST) (Liu et al., 2022).

Structural and Mechanistic Insights

- Structural Analysis and Conformational Features : Through structural analysis, including X-ray diffraction, insights into the molecular conformation and interaction potential of these derivatives were obtained, offering a foundation for understanding their biological activities and physicochemical properties (Sokol et al., 2011).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4,7-dichloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2S/c17-12-5-6-13(18)15-14(12)19-16(21-15)20-8-7-10-3-1-2-4-11(10)9-20/h1-6H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXHFZVVZGHKQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(C=CC(=C4S3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)

![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2818356.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2818358.png)

![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]but-2-enamide](/img/structure/B2818359.png)

![Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2818361.png)

![4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2818363.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2818364.png)

![N-(sec-butyl)-4-isobutyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2818366.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2818371.png)